

Vinzolidine: A Technical Overview for Drug Development Professionals

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Compound of Interest

Compound Name: **Vinzolidine**
Cat. No.: **B1204872**

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Vinzolidine is a semi-synthetic derivative of the vinca alkaloid vinblastine, investigated for its potential as an antineoplastic agent. This document provides a comprehensive technical guide on **Vinzolidine**, including its chemical properties, mechanism of action, and relevant experimental data, tailored for researchers, scientists, and drug development professionals.

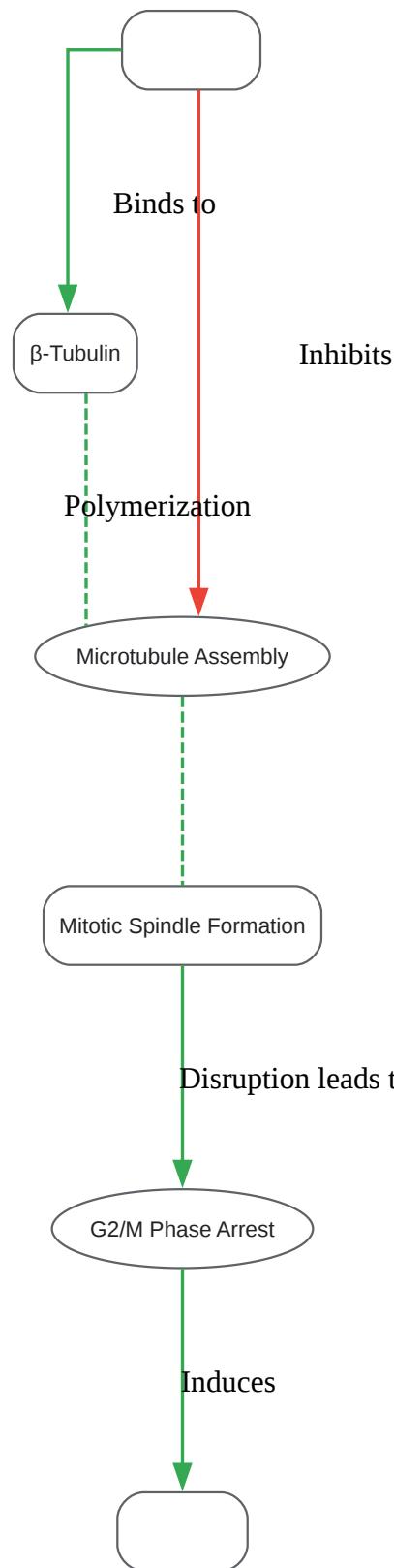
Core Chemical and Physical Data

Property	Value	Reference
CAS Number	67699-40-5	[1](--INVALID-LINK--)
Molecular Formula	C48H58ClN5O9	[1](--INVALID-LINK--)
Molecular Weight	884.46 g/mol	[1](--INVALID-LINK--)

Mechanism of Action: Disruption of Microtubule Dynamics

As a member of the vinca alkaloid family, **Vinzolidine** exerts its cytotoxic effects by interfering with the polymerization of tubulin, a critical component of microtubules. Microtubules are essential for various cellular processes, most notably the formation of the mitotic spindle during cell division. By binding to tubulin, **Vinzolidine** inhibits the assembly of microtubules, leading to a disruption of the mitotic spindle. This disruption triggers a mitotic arrest at the G2/M phase of the cell cycle, ultimately inducing apoptosis (programmed cell death) in rapidly dividing cancer cells.[\[2\]](#)[\[3\]](#)[\[4\]](#)

The following diagram illustrates the proposed signaling pathway leading to apoptosis upon treatment with **Vinzolidine**.



[Click to download full resolution via product page](#)**Figure 1:** Proposed mechanism of action for **Vinzolidine**.

Preclinical Antitumor Activity

Vinzolidine has demonstrated broad anti-tumor activity in preclinical studies against various human tumor cell lines. The human tumor clonogenic assay (HTCA) was utilized to assess its efficacy.[\[1\]](#)

Tumor Type	Inhibition of Tumor Colony Forming Units (TCFU)
Melanoma	48%
Lung Cancer	48%
Breast Cancer	40%
Renal Cancer	33%
Ovarian Cancer	24%
Colon Cancer	2 of 7 cases showed inhibition
Pancreatic Cancer	1 of 3 cases showed inhibition
Gastric Cancer	3 of 4 cases showed inhibition

Inhibition is defined as $\leq 50\%$ of control TCFU.

Experimental Protocols

Human Tumor Clonogenic Assay (HTCA)

The antitumor activity of **Vinzolidine** was evaluated using the human tumor clonogenic assay.

[\[1\]](#) A detailed, generalized protocol for this type of assay is as follows:

- Tumor Cell Preparation: Fresh tumor specimens are mechanically and enzymatically disaggregated to obtain a single-cell suspension.

- Drug Incubation: Tumor cells are exposed to various concentrations of **Vinzolidine** for a specified duration (e.g., continuous or one-hour exposure). A control group with no drug exposure is included.
- Cell Plating: Following drug exposure, cells are washed and plated in a soft agar system.
- Colony Formation: Plates are incubated under standard cell culture conditions to allow for the formation of tumor cell colonies.
- Colony Counting and Analysis: The number of colonies in the drug-treated plates is counted and compared to the control plates to determine the percentage of inhibition of tumor colony forming units (TCFU). An inhibition of 50% or more is typically considered a positive response.

The following workflow diagram outlines the key steps in the HTCA.



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Figure 2: Workflow for the Human Tumor Clonogenic Assay.

Clinical Pharmacology

Phase I clinical trials have provided insights into the pharmacokinetic profile of **Vinzolidine**. The drug has been administered both orally and intravenously.[5][6]

Pharmacokinetic Parameter	Intravenous Administration	Oral Administration
Terminal Half-life	~23 hours	Not specified
Maximum Tolerated Dose	Not specified	45 mg/m ² (in a 1-day every 2-week schedule)
Dose-Limiting Toxicities	Myelosuppression, Neuropathy	Severe neutropenia, Syndrome of inappropriate antidiuretic hormone, Paralytic ileus

Synthesis

Vinzolidine is a semi-synthetic derivative of vinblastine. While specific, detailed synthesis protocols are proprietary, the general approach involves the chemical modification of the parent vinblastine molecule. The biosynthesis of vinblastine itself is a complex process in the *Catharanthus roseus* plant, involving the coupling of catharanthine and vindoline.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

Conclusion

Vinzolidine is a promising vinca alkaloid with demonstrated in vitro activity against a range of solid tumors, including those that are typically drug-resistant. Its mechanism of action, centered on the disruption of microtubule polymerization, is well-established for this class of compounds. Further preclinical and clinical evaluation is warranted to fully elucidate its therapeutic potential. The data and protocols presented in this guide provide a foundational understanding for researchers and drug development professionals interested in the continued investigation of **Vinzolidine**.

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